2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline
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Overview
Description
2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline is a chemical compound with the molecular formula C18H16N4O4 and a molecular weight of 352.34 . This compound is known for its unique structure, which includes a phenyl group, a cyclohexenone moiety, and a dinitrophenyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline typically involves the reaction of 3-Phenyl-2-cyclohexen-1-one with 2,4-dinitrophenylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The phenyl and dinitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 3-phenyl-, (2,4-dinitrophenyl)hydrazone: Similar structure but with a propenal group instead of a cyclohexenone moiety.
2-Pentanone, (2,4-dinitrophenyl)hydrazone: Contains a pentanone group instead of a cyclohexenone group.
2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (2,4-dinitrophenyl)hydrazone: Features additional methyl and methylethenyl groups.
Uniqueness
2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline is unique due to its specific combination of a phenyl group, a cyclohexenone moiety, and a dinitrophenyl hydrazone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
15339-64-7 |
---|---|
Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.35 |
IUPAC Name |
2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline |
InChI |
InChI=1S/C18H16N4O4/c23-21(24)16-9-10-17(18(12-16)22(25)26)20-19-15-8-4-7-14(11-15)13-5-2-1-3-6-13/h1-3,5-6,9-12,20H,4,7-8H2/b19-15- |
InChI Key |
PQNBJYUYJLSYKB-CYVLTUHYSA-N |
SMILES |
C1CC(=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1)C3=CC=CC=C3 |
Synonyms |
3-Phenyl-2-cyclohexen-1-one 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
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